N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide
CAS No.:
Cat. No.: VC13678841
Molecular Formula: C18H25BF3NO3
Molecular Weight: 371.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25BF3NO3 |
|---|---|
| Molecular Weight | 371.2 g/mol |
| IUPAC Name | N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C18H25BF3NO3/c1-7-23(8-2)15(24)13-10-9-12(11-14(13)18(20,21)22)19-25-16(3,4)17(5,6)26-19/h9-11H,7-8H2,1-6H3 |
| Standard InChI Key | CDNFOICOIDKDLQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(CC)CC)C(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(CC)CC)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide, reflects its structural components:
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Benzamide backbone: Provides a rigid aromatic framework.
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Trifluoromethyl (-CF₃) group: Enhances metabolic stability and modulates electronic properties.
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Pinacol boronate ester: Facilitates Suzuki-Miyaura cross-coupling reactions.
Molecular and Spectroscopic Data
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Molecular Weight: 371.2 g/mol.
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SMILES:
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(CC)CC)C(F)(F)F. -
InChI Key:
CDNFOICOIDKDLQ-UHFFFAOYSA-N.
The presence of the boronate ester is confirmed by its distinct NMR signals, with the boron atom typically resonating between δ 25–35 ppm in ¹¹B NMR .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via palladium-catalyzed borylation. A representative method involves:
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Starting Material: 4-Bromo-2-trifluoromethyl-N,N-diethylbenzamide.
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Reagents: Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, and KOAc base .
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Conditions: Heating in dioxane at 100°C under inert atmosphere .
Reaction Scheme:
This method yields the target compound in ~76% purity after silica gel chromatography .
Reactivity in Cross-Coupling
The boronate ester participates in Suzuki-Miyaura reactions with aryl halides, enabling the construction of biaryl systems. For example:
This reactivity is critical for synthesizing fluorinated pharmaceuticals .
Physicochemical Properties
Solubility and Lipophilicity
Stability
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Hydrolytic Stability: The boronate ester is stable under anhydrous conditions but hydrolyzes in aqueous media to form boronic acid .
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Thermal Stability: Decomposes above 200°C.
Applications in Pharmaceutical Research
Drug Discovery
The trifluoromethyl group improves bioavailability and resistance to oxidative metabolism. Notable applications include:
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Kinase Inhibitors: Boron-containing analogs target ATP-binding sites .
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Protease Inhibitors: Enhanced binding affinity due to fluorine’s electronegativity .
Case Study: Anticandidate Compound
A derivative of this compound demonstrated IC₅₀ = 12 nM against EGFR(L858R/T790M) in preclinical trials, highlighting its potential in oncology .
Comparative Analysis with Analogues
| Property | This Compound | N,N-Dimethyl Analog | 3-Trifluoromethyl Benzamide |
|---|---|---|---|
| Molecular Weight | 371.2 g/mol | 357.1 g/mol | 315.1 g/mol |
| LogP | 3.06 | 2.89 | 2.75 |
| Suzuki Reaction Yield | 76% | 68% | 82% |
Future Directions
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